D-Arabinose-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

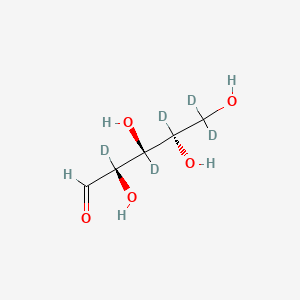

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

155.16 g/mol |

IUPAC Name |

(2S,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D |

InChI Key |

PYMYPHUHKUWMLA-BZKAOGDRSA-N |

Isomeric SMILES |

[2H][C@@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Arabinose-d5: Chemical and Physical Properties for Researchers

This technical guide provides a comprehensive overview of the chemical and physical properties of D-Arabinose-d5, a deuterated form of the naturally occurring pentose sugar D-arabinose. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in metabolic research, enzymatic studies, and as internal standards for analytical applications.

Core Chemical and Physical Properties

This compound is a valuable tool in various scientific disciplines due to the incorporation of five deuterium atoms, which alters its mass without significantly changing its chemical reactivity. This allows for its use as a tracer in metabolic pathway analysis and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The key chemical and physical properties of this compound and its non-deuterated counterpart, D-Arabinose, are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of this compound and D-Arabinose

| Property | This compound | D-Arabinose |

| Molecular Formula | C₅H₅D₅O₅ | C₅H₁₀O₅[1][2][3][4] |

| Molecular Weight | 155.16 g/mol | 150.13 g/mol [1][2][4][5] |

| CAS Number | Not explicitly found | 10323-20-3[1][2][3][4] |

| IUPAC Name | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal-1,2,3,4,5-d5 | (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[1] |

| Synonyms | D-Arabinose-1,2,3,4,5-d5 | D-(-)-Arabinose, Pectinose[4] |

Table 2: Physical Properties of this compound and D-Arabinose

| Property | This compound | D-Arabinose |

| Appearance | White to off-white solid | Colorless crystals or white powder[4] |

| Melting Point | No data available | 164-165 °C[4] |

| Boiling Point | No data available | Decomposes |

| Solubility in Water | Soluble | 834 g/L at 25 °C[4] |

| Storage Temperature | -20°C | Room temperature |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following sections provide generalized methodologies for its synthesis, purification, and analysis based on established techniques for deuterated carbohydrates.

Synthesis of this compound

A common method for introducing deuterium into carbohydrates is through catalytic H-D exchange in heavy water (D₂O). The following is a generalized protocol for the synthesis of this compound.

Protocol: Ruthenium-on-Carbon Catalyzed H-D Exchange

-

Preparation: In a high-pressure reaction vessel, dissolve 1 gram of D-Arabinose in 20 mL of 99.9% deuterium oxide (D₂O).

-

Catalyst Addition: Carefully add 100 mg of 5% Ruthenium on activated carbon (Ru/C) to the solution.

-

Reaction Setup: Seal the reaction vessel and purge with deuterium gas (D₂) several times to remove any air. Pressurize the vessel with D₂ gas to 50 psi.

-

Reaction Conditions: Heat the reaction mixture to 120°C with vigorous stirring. Maintain these conditions for 48 hours.

-

Work-up: After cooling the vessel to room temperature, cautiously vent the D₂ gas. Filter the reaction mixture through a pad of celite to remove the Ru/C catalyst.

-

Purification: The filtrate, containing this compound, is then lyophilized to remove the D₂O. The resulting solid is further purified by recrystallization from a D₂O/ethanol-d6 solvent system.

Purification and Analysis

Purification of the synthesized this compound is essential to remove any unreacted starting material and byproducts. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. The identity and isotopic enrichment of the final product are typically confirmed by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Purification by Preparative HPLC

-

Column: A preparative reversed-phase C18 column is used.

-

Mobile Phase: A gradient of acetonitrile in water (both HPLC grade).

-

Detection: Refractive Index (RI) detector.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

Post-purification: The collected fractions are pooled and lyophilized to obtain the purified this compound.

Protocol: Analysis by GC-MS

-

Derivatization: The hydroxyl groups of this compound are derivatized to increase volatility, for example, by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Column: A non-polar capillary column, such as a DB-5ms.

-

Oven Program: A temperature gradient is used to separate the derivatized sugar from other components. A typical program might start at 150°C and ramp up to 250°C.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum is recorded. The molecular ion and characteristic fragmentation patterns are analyzed to confirm the identity and isotopic enrichment of this compound.[6]

Protocol: Analysis by NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in D₂O.

-

¹H NMR: The ¹H NMR spectrum is acquired to confirm the absence of protons at the deuterated positions.

-

¹³C NMR: The ¹³C NMR spectrum is recorded to confirm the carbon skeleton of the molecule.[7]

Signaling Pathways and Metabolic Fate

D-Arabinose can be metabolized by various organisms, and this compound serves as an excellent tracer to elucidate these metabolic pathways. In many bacteria, D-arabinose is converted into D-ribulose and subsequently enters the pentose phosphate pathway.[8]

Metabolic Pathway of D-Arabinose in E. coli

In Escherichia coli, the catabolism of D-arabinose can proceed through the following pathway[9][10]:

Caption: Metabolic pathway of D-Arabinose in E. coli.

Experimental Workflow for a Metabolic Tracer Study

The following diagram illustrates a typical workflow for a metabolic tracer study using this compound.

Caption: Workflow for a this compound metabolic tracer study.

This workflow begins with the incubation of a cell culture with this compound. After a defined period, metabolism is quenched, and intracellular metabolites are extracted. The extracted metabolites are then derivatized to enhance their volatility for GC-MS analysis. The resulting mass spectrometry data is analyzed to identify and quantify the deuterated metabolites, allowing for the mapping of the metabolic fate of this compound.

This technical guide provides a foundational understanding of the chemical and physical properties of this compound and offers practical insights into its synthesis, analysis, and application in metabolic research. The provided protocols and workflows serve as a starting point for researchers to design and execute their experiments effectively.

References

- 1. D-Arabinose | C5H10O5 | CID 66308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-Arabinose [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Arabinose - Wikipedia [en.wikipedia.org]

- 5. DL-Arabinose | C5H10O5 | CID 854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. omicronbio.com [omicronbio.com]

- 8. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of D-arabinose: origin of a D-ribulokinase activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of D-Arabinose-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and analytical considerations for D-Arabinose-d5. This deuterated analog of D-arabinose is a valuable tool in metabolic research, enzymatic studies, and as an internal standard in mass spectrometry-based applications.

Structure and Stereochemistry

D-Arabinose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group. The "D" designation refers to the stereochemistry at the chiral carbon furthest from the aldehyde group (C4), where the hydroxyl group is on the right in the Fischer projection. In solution, D-arabinose exists in equilibrium between its linear aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose forms being predominant.

This compound is a stable isotope-labeled version of D-arabinose, specifically D-arabinose-[2,3,4,5,5'-d5] . In this molecule, five hydrogen atoms have been replaced by deuterium atoms at the C2, C3, C4, and both positions on the C5 carbon.

The IUPAC name for the pyranose form is (3S,4S,5S)-tetrahydro-2H-pyran-3,4,5,6,6-d5-2,3,4,5-tetraol.[1] The deuteration at these specific positions makes it a useful tracer for metabolic pathways, as the deuterium labels are not readily exchanged under typical physiological conditions.

Below is a 2D representation of the linear form of this compound, illustrating the positions of the deuterium atoms.

Figure 1: Fischer projection of this compound.

Quantitative Data

Precise quantitative data for this compound is not extensively available in public-domain literature. However, key properties can be summarized and compared with its unlabeled counterpart.

| Property | D-Arabinose | This compound | Reference(s) |

| Molecular Formula | C₅H₁₀O₅ | C₅H₅D₅O₅ | [1] |

| Molecular Weight | 150.13 g/mol | 155.16 g/mol | [1] |

| Appearance | White solid | White Solid | [1] |

| Solubility | Soluble in water | Soluble in Water | [1] |

| Isotopic Enrichment | Not Applicable | Typically ≥98 atom % D |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The signals corresponding to the protons at C2, C3, C4, and C5 would be absent or significantly reduced in intensity, depending on the isotopic purity. The anomeric proton (C1) signal would remain, but its coupling pattern would be altered due to the absence of the adjacent proton at C2.

-

¹³C NMR: The carbon signals for C2, C3, C4, and C5 would exhibit characteristic splitting patterns due to coupling with deuterium (a triplet for -CD- and a quintet for -CD₂-), and their chemical shifts might be slightly shifted upfield compared to the unlabeled compound.

-

²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the labeled positions.

Mass Spectrometry (MS):

The mass spectrum of this compound would show a molecular ion peak (M+) and fragment ions that are 5 mass units higher than those of unlabeled D-arabinose. This mass shift is a key feature used for its detection and quantification in metabolic studies.

Experimental Protocols

Proposed Synthesis of this compound

Generalized Protocol for Catalytic Deuteration of a Sugar:

-

Catalyst Preparation: The Ru/C catalyst is pre-treated in D₂O to replace any adsorbed water with heavy water.

-

Reaction Setup: Unlabeled D-arabinose is dissolved in D₂O in a pressure-resistant vessel containing the pre-treated Ru/C catalyst.

-

Deuterium Exchange: The vessel is purged and filled with D₂ gas to a specified pressure. The reaction mixture is then heated and stirred for a defined period to allow for the H-D exchange to occur at the C2, C3, C4, and C5 positions.

-

Work-up and Purification: After the reaction, the catalyst is removed by filtration. The D₂O is evaporated, and the resulting deuterated D-arabinose is purified, typically by recrystallization or chromatography.

Figure 2: Proposed synthesis workflow for this compound.

Determination of Isotopic Enrichment

The isotopic purity of this compound can be determined using mass spectrometry or NMR spectroscopy.

Mass Spectrometry Method:

-

Sample Preparation: A solution of the this compound is prepared.

-

MS Analysis: The sample is analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the different isotopologues (molecules with different numbers of deuterium atoms) are measured. The isotopic enrichment is calculated by correcting for the natural abundance of isotopes (e.g., ¹³C) and determining the proportion of the fully deuterated species.[3]

Application in Metabolic Tracing

This compound is primarily used as a tracer to study the metabolic fate of arabinose in biological systems. For instance, it can be used to investigate the incorporation of arabinose into bacterial cell walls or its metabolism through various pathways in microorganisms.

The general workflow for such a study is outlined below:

Figure 3: Experimental workflow for metabolic tracing.

References

A Technical Guide to the Natural Abundance of D-Arabinose Isotopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural isotopic abundance of D-Arabinose, a pentose sugar crucial in various biological and pharmaceutical contexts. Understanding the isotopic composition of D-Arabinose is fundamental for its application in metabolic studies, tracer analysis, and the development of novel therapeutics. This document outlines the theoretical distribution of stable isotopes in D-Arabinose, based on the natural abundances of its constituent elements, and details the experimental methodologies used for their determination.

Introduction to Isotopic Abundance

Isotopes are variants of a particular chemical element which differ in neutron number. While all isotopes of an element have the same number of protons, they have different numbers of neutrons. This variation in neutron count results in different atomic masses. The natural abundance of an isotope refers to the percentage of that isotope of an element as it is found in a natural sample.

D-Arabinose is an aldopentose with the chemical formula C₅H₁₀O₅. The natural isotopic distribution of this molecule is a composite of the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.

Isotopic Composition of D-Arabinose

The expected natural abundance of D-Arabinose isotopes can be calculated from the natural abundances of its constituent elements. The primary stable isotopes of carbon are ¹²C and ¹³C, for hydrogen they are ¹H and ²H (Deuterium), and for oxygen they are ¹⁶O, ¹⁷O, and ¹⁸O.[1][2][3][]

Natural Abundance of Constituent Elements

The following table summarizes the natural abundances of the stable isotopes of Carbon, Hydrogen, and Oxygen.

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | 98.9 |

| ¹³C | 1.1 | |

| Hydrogen | ¹H | 99.985 |

| ²H (D) | 0.015 | |

| Oxygen | ¹⁶O | 99.76 |

| ¹⁷O | 0.04 | |

| ¹⁸O | 0.20 |

Note: The radioactive isotope of carbon, ¹⁴C, exists in trace amounts (approximately 1 part per trillion) and is not included in this table of stable isotopes.[5][6] Similarly, the radioactive isotope of hydrogen, ³H (Tritium), occurs in trace amounts and is not included.[2][7][8]

Theoretical Isotopic Distribution in D-Arabinose (C₅H₁₀O₅)

Based on the elemental composition of D-Arabinose, the probability of incorporating heavier isotopes can be calculated. This leads to a distribution of molecular masses, known as isotopologues. The most abundant isotopologue (M₀) contains only the lightest isotopes (¹²C, ¹H, ¹⁶O). Heavier isotopologues (M+1, M+2, etc.) contain one or more heavier isotopes.

The following table outlines the principal isotopologues of D-Arabinose and their theoretical relative abundances.

| Isotopologue | Description | Theoretical Relative Abundance (%) |

| M₀ | ¹²C₅¹H₁₀¹⁶O₅ | ~93.9 |

| M+1 | Contains one ¹³C, or one ²H, or one ¹⁷O | ~5.6 |

| M+2 | Contains two ¹³C, or one ¹⁸O, or other combinations | ~0.5 |

Note: These are simplified theoretical abundances. The precise distribution is a complex combinatorial calculation.

Experimental Determination of Isotopic Abundance

The isotopic composition of D-Arabinose can be experimentally determined using several analytical techniques. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for determining the isotopic distribution of molecules. It separates ions based on their mass-to-charge ratio (m/z).

-

Sample Preparation: D-Arabinose is combusted in a controlled environment to convert it into simple gases (e.g., CO₂, H₂, N₂).

-

Gas Chromatography (GC): The resulting gases are separated using a gas chromatograph.

-

Ionization: The separated gases are introduced into the ion source of the mass spectrometer, where they are ionized.

-

Mass Analysis: The ions are accelerated and separated in a magnetic field according to their m/z ratio.

-

Detection: A detector measures the abundance of each ion, providing a precise measurement of the isotopic ratios (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine isotopic abundance, particularly for isotopes like ¹³C and ²H.

-

Sample Preparation: A solution of D-Arabinose is prepared in a suitable deuterated solvent.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a ¹³C NMR spectrum is acquired. Quantitative ¹³C NMR techniques, which ensure that the signal intensity is directly proportional to the number of nuclei, are employed. This often involves using a long relaxation delay and inverse-gated decoupling.

-

Spectral Analysis: The relative integrals of the peaks corresponding to the different carbon atoms in the D-Arabinose molecule are measured. The total intensity of the ¹³C signals relative to an internal standard of known concentration can be used to determine the overall ¹³C abundance.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Isotope Ratio Mass Spectrometry (IRMS) analysis.

Caption: Workflow for ¹³C Nuclear Magnetic Resonance (NMR) analysis.

Applications in Research and Drug Development

The study of the natural abundance of isotopes in D-Arabinose and its derivatives has significant applications:

-

Metabolic Flux Analysis: By using ¹³C-labeled arabinose, researchers can trace the metabolic fate of this sugar in various biological systems.

-

Authentication of Natural Products: The isotopic signature of D-Arabinose can help in determining its origin (natural vs. synthetic).

-

Pharmacokinetic Studies: Deuterium-labeled arabinose analogues can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.

-

Climate and Environmental Studies: The isotopic ratios of oxygen and hydrogen in plant-derived arabinose can provide information about past climates and hydrological cycles.[3]

Conclusion

A thorough understanding of the natural isotopic abundance of D-Arabinose is essential for its effective use in scientific research and pharmaceutical development. The theoretical framework, combined with robust experimental methodologies like Mass Spectrometry and NMR Spectroscopy, provides the necessary tools to investigate the intricate roles of this important monosaccharide in biological and chemical systems.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Education - Stable Isotopes NOAA GML [gml.noaa.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of D-Arabinose-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for D-Arabinose-d5. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from safety data sheets (SDS), and related scientific literature for D-Arabinose, offering a robust framework for handling and storing this isotopically labeled compound.

Introduction to this compound

D-Arabinose is a five-carbon monosaccharide, an aldopentose, that plays a role in various biological processes and is utilized in synthetic chemistry.[1][2] The deuterated form, this compound, is a valuable tool in metabolic research, enzymatic studies, and as an internal standard in mass spectrometry-based applications, allowing for the tracing and quantification of metabolic pathways.[] Ensuring the chemical and isotopic stability of this compound is critical for the accuracy and reproducibility of experimental results.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for determining its stability profile. The table below summarizes the known properties of D-Arabinose. It is anticipated that the deuterated form will have very similar properties, with a slight increase in molecular weight.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅D₅O₅ | [] |

| Molecular Weight | 155.16 g/mol | [] |

| Appearance | White to off-white crystalline powder or solid | [][4][5] |

| Melting Point | 159-164 °C | [4][5] |

| Solubility | Soluble in water | [2][] |

| Purity | >98% |

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following table outlines the recommended short-term and long-term storage conditions based on available product information and safety data sheets for D-Arabinose and its deuterated analog.

| Condition | Recommendation | Rationale | Reference(s) |

| Temperature | Long-term: -20°CShort-term: Room Temperature | Storing at -20°C is recommended for long-term preservation of deuterated compounds to minimize potential degradation.[] For short-term use, D-Arabinose is stable at room temperature.[4][5] | [][4][5] |

| Atmosphere | Store in a cool, dry, well-ventilated area. | Minimizes exposure to moisture and heat, which can accelerate degradation.[5][6][7] | [5][6][7] |

| Container | Tightly sealed, original container. | Prevents contamination and exposure to atmospheric moisture.[5][6][7] | [5][6][7] |

| Incompatibilities | Store away from strong oxidizing agents. | Avoids potential chemical reactions that could degrade the compound.[8] | [8] |

| Shelf Life | Indefinite if stored properly. | D-Arabinose is a stable compound under recommended conditions.[8] | [8] |

Stability Profile

The primary factors that could potentially affect the stability of this compound during storage are temperature, moisture, and exposure to incompatible chemicals.

References

- 1. Showing Compound D-Arabinose (FDB001219) - FooDB [foodb.ca]

- 2. D-(-)-Arabinose | 10323-20-3 [chemicalbook.com]

- 4. You are being redirected... [bio-world.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sds.metasci.ca [sds.metasci.ca]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. orbi.uliege.be [orbi.uliege.be]

Technical Guide to D-Arabinose-d5 for Researchers and Drug Development Professionals

An In-depth Overview of D-Arabinose-d5: Availability, Purity, and Applications in Metabolic Research

This technical guide provides a comprehensive overview of this compound, a deuterated form of the naturally occurring pentose sugar D-arabinose. This isotopically labeled sugar is a valuable tool for researchers and scientists in the field of drug development and metabolic studies. Its primary application lies in its use as a tracer to elucidate metabolic pathways and as an internal standard for mass spectrometry-based quantification of arabinose and related metabolites. This guide details available suppliers, information on purity, relevant experimental protocols for its analysis, and its metabolic context.

This compound: Supplier and Purity Information

The availability of this compound is limited, and it is often provided as a custom synthesis product. Researchers are advised to contact suppliers directly for quotes and detailed certificates of analysis. Below is a summary of potential suppliers for deuterated D-Arabinose.

| Supplier | Product Name | Isotopic Purity | Chemical Purity | Notes |

| BOC Sciences | D-arabinose-[2,3,4,5,5'-d5] | Not specified | Not specified | Purity information is typically available upon request. |

| Pharmaffiliates | D-Arabinose-5,5'-d2 | Not specified | Not specified | Note: This is a d2 variant, not d5. Purity information is available upon request. |

Note: Isotopic and chemical purity are critical parameters for the successful application of this compound. It is strongly recommended to obtain a certificate of analysis from the supplier, which should detail the methods used for purity determination and the corresponding results.

Experimental Protocols

The accurate determination of both chemical and isotopic purity of this compound is crucial for its effective use in research. The following are general methodologies that can be adapted for the quality control of deuterated monosaccharides.

Determination of Isotopic Enrichment and Purity by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or water).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire full scan mass spectra in the appropriate mass range for this compound.

-

Data Analysis:

-

Identify the ion corresponding to the unlabeled D-arabinose and the deuterated (d1 to d5) isotopologues.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment by determining the percentage of the d5-labeled species relative to all arabinose species.

-

Structural Integrity and Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structural integrity of this compound and can also provide information on the positions of the deuterium labels.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the presence of deuterium, the corresponding signals in the ¹H NMR spectrum will be absent or significantly reduced.

-

Data Analysis:

-

Compare the acquired spectra with the spectra of unlabeled D-arabinose to confirm the absence of proton signals at the deuterated positions.

-

The ¹³C NMR spectrum can show characteristic splitting patterns for carbons bonded to deuterium, confirming the label positions.

-

The overall spectral pattern will confirm the structural integrity of the arabinose molecule.

-

Metabolic Pathway and Applications

In many organisms, D-arabinose can be metabolized by entering the pentose phosphate pathway (PPP).[1][2] The metabolic fate of this compound can be traced using techniques like mass spectrometry and NMR to study the flux through this pathway and its connections to other metabolic routes. Deuterated sugars are also employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.[][4]

D-Arabinose Metabolism Workflow

The following diagram illustrates a common pathway for D-arabinose metabolism, leading into the pentose phosphate pathway. The use of this compound allows researchers to trace the path of the deuterated carbon skeleton through these metabolic conversions.

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

Experimental Workflow for a Tracer Study

The following diagram outlines a typical experimental workflow for using this compound as a metabolic tracer in a cell culture experiment.

References

Methodological & Application

Application Note: Protocol for D-Arabinose-d5 Sample Preparation for Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of biological samples for the quantitative analysis of D-Arabinose and other related metabolites using D-Arabinose-d5 as an internal standard. This method is applicable to a variety of sample matrices, including cell cultures, tissues, and biofluids, and is optimized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Metabolomics studies require robust and reproducible sample preparation methods to ensure accurate quantification of metabolites. The use of stable isotope-labeled internal standards, such as this compound, is a critical component of high-quality quantitative metabolomics.[1][2] These standards are chemically identical to their endogenous counterparts but have a different mass, allowing for correction of variability introduced during sample preparation and analysis.[1][2] D-arabinose is a pentose sugar that plays a role in various metabolic pathways, including the pentose phosphate pathway.[3][4][5][6][7] Accurate measurement of its levels can provide insights into cellular metabolism and disease states.

This protocol details the necessary steps for sample quenching, metabolite extraction, and derivatization to prepare samples for GC-MS analysis.

Data Presentation

The following table summarizes typical quantitative data that can be obtained using this protocol. The concentration of this compound as an internal standard should be optimized based on the expected concentration of the analyte in the samples. A common approach is to add the internal standard at a concentration within the linear range of the calibration curve for the analyte.[8] For example, in a study quantifying D-arabinose in urine, concentrations ranged from approximately 10-40 ng/mL.[9][10]

| Parameter | Value | Reference |

| Internal Standard | This compound | N/A |

| Typical Internal Standard Spiking Concentration | 200 ng per 100 µL sample | [9] |

| Analyte | D-Arabinose | N/A |

| Typical Analyte Concentration Range in Urine | ~10–40 ng/mL | [9][10] |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | N/A |

| Derivatization | Methoximation followed by Silylation (e.g., with MSTFA) | [11][12][13] |

Experimental Protocols

Reagents and Materials

-

This compound

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Chloroform, pre-chilled to -20°C

-

Methoxyamine hydrochloride (MeOx)

-

Pyridine

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Internal Standard Working Solution: Dilute the stock solution to the desired final concentration for spiking into samples (e.g., 2 µg/mL, to deliver 200 ng in 100 µL).

Sample Quenching and Metabolite Extraction

This protocol is a general guideline and may need to be adapted based on the specific sample type.

For Adherent Cell Cultures:

-

Aspirate the cell culture medium.

-

Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

Immediately add 1 mL of pre-chilled (-80°C) 80% methanol containing the this compound internal standard at the desired final concentration.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Proceed to the metabolite extraction step.

For Suspension Cell Cultures:

-

Rapidly cool the cell suspension by placing the culture vessel in an ice-water bath.

-

Transfer a known volume of the cell suspension to a pre-chilled centrifuge tube.

-

Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes at 4°C to pellet the cells.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 1 mL of pre-chilled (-80°C) 80% methanol containing the this compound internal standard.

-

Proceed to the metabolite extraction step.

For Tissue Samples:

-

Flash-freeze the tissue sample in liquid nitrogen immediately after collection.[14]

-

Grind the frozen tissue into a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

-

Weigh the frozen tissue powder into a pre-chilled tube.

-

Add 1 mL of pre-chilled (-80°C) 80% methanol per 25-50 mg of tissue, containing the this compound internal standard.

-

Proceed to the metabolite extraction step.

Metabolite Extraction (for all sample types):

-

Vortex the sample suspension vigorously for 1 minute.

-

Incubate the samples at -20°C for at least 1 hour to allow for protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

-

Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.

Derivatization for GC-MS Analysis

This two-step derivatization process is crucial for making the sugars volatile for GC-MS analysis.[11][12]

Step 1: Methoximation

-

To the dried metabolite extract, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Vortex briefly to dissolve the pellet.

-

Incubate the mixture at 37°C for 90 minutes with shaking.[11]

Step 2: Silylation

-

After the methoximation step, add 80 µL of MSTFA (with 1% TMCS) to the sample.[12]

-

Vortex briefly.

-

Incubate the mixture at 37°C for 30 minutes with shaking.[11]

-

After incubation, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

GC-MS Analysis

The specific GC-MS parameters will need to be optimized for the instrument being used. The following are general guidelines:

-

GC Column: A non-polar column, such as a DB-5ms or equivalent, is recommended.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full scan mode for initial method development and identification of metabolites. Selected Ion Monitoring (SIM) mode for targeted quantification of D-Arabinose and this compound for increased sensitivity.

Mandatory Visualization

Caption: Metabolic pathway of D-Arabinose in microorganisms.

Caption: Experimental workflow for this compound sample preparation.

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of D-Arabinose-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabinose, a pentose sugar, is a key component of various biopolymers and is involved in numerous metabolic pathways. The use of stable isotope-labeled analogs, such as D-Arabinose-d5, is a powerful technique in metabolic research and drug development for tracing and quantifying metabolic fluxes. Mass spectrometry (MS) is the analytical method of choice for these studies due to its high sensitivity and specificity. Understanding the fragmentation pattern of this compound is crucial for accurate compound identification and data interpretation. This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, a comprehensive experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and a summary of the expected quantitative data.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is best analyzed after derivatization to increase its volatility for GC-MS analysis. Trimethylsilylation (TMS) is a common and effective derivatization method for sugars. The following sections describe the predicted fragmentation of the tetra-TMS derivative of this compound. The fragmentation pattern is inferred from the known fragmentation of unlabeled arabinose-TMS derivatives, with mass shifts corresponding to the five deuterium atoms. The core principle is that fragments retaining all five deuterium atoms will exhibit a mass-to-charge ratio (m/z) shift of +5 compared to the corresponding fragments of the unlabeled compound.

A logical workflow for predicting and analyzing the fragmentation of this compound is outlined below.

Caption: Workflow for this compound fragmentation analysis.

The electron ionization (EI) mass spectrum of the tetra-TMS derivative of unlabeled D-Arabinose shows characteristic fragments. The predicted major fragments for the tetra-TMS derivative of this compound, and their comparison with the unlabeled analog, are presented in the table below.

| Fragment Ion | Predicted m/z for this compound-4TMS | Corresponding m/z for D-Arabinose-4TMS | Description |

| [M]+• | 443 | 438 | Molecular Ion |

| [M-15]+ | 428 | 423 | Loss of a methyl group from a TMS group |

| [M-90]+ | 353 | 348 | Loss of trimethylsilanol (TMSOH) |

| [M-103]+ | 340 | 335 | Loss of CH2OTMS |

| m/z 305+5 | 310 | 305 | Fragment containing C1-C4 |

| m/z 217+5 | 222 | 217 | Fragment containing C1-C3 |

| m/z 204+5 | 209 | 204 | Fragment containing C2-C4 |

| m/z 147 | 147 | 147 | [(CH3)2Si=O-Si(CH3)3]+, common TMS artifact |

| m/z 73 | 73 | 73 | [Si(CH3)3]+ |

The fragmentation pathway leading to some of these key ions is illustrated in the following diagram.

Application Note: D-Arabinose-d5 for Absolute Quantification of D-Arabinose in Complex Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of endogenous metabolites in complex biological matrices is crucial for understanding disease mechanisms, drug metabolism, and identifying novel biomarkers. D-Arabinose, a pentose sugar, is implicated in various metabolic pathways and is a component of bacterial cell walls. Its accurate quantification in biological fluids like plasma and urine can be challenging due to its polar nature and the presence of interfering substances. The use of a stable isotope-labeled internal standard, such as D-Arabinose-d5, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the absolute quantification of D-arabinose in human plasma and urine using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The method employs a stable isotope dilution strategy. A known amount of this compound is spiked into the biological sample, which then undergoes extraction and analysis by LC-MS. This compound is chemically identical to the endogenous D-arabinose and co-elutes chromatographically. However, it is distinguishable by its higher mass due to the deuterium labels. By comparing the peak area ratio of the analyte to the internal standard, precise and accurate quantification can be achieved, minimizing the impact of matrix-induced ion suppression or enhancement.

Metabolic Significance of D-Arabinose

In microorganisms like Escherichia coli, D-arabinose can be metabolized through a series of enzymatic reactions. The pathway involves the conversion of D-arabinose to D-ribulose, which is then phosphorylated to D-ribulose-5-phosphate. This intermediate can then enter the pentose phosphate pathway.[1][2][3] Understanding these pathways can be critical in studies involving gut microbiome metabolism or infectious diseases.

Figure 1: Simplified metabolic pathway of D-arabinose in some bacteria.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS analysis.

Materials and Reagents

-

D-Arabinose (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Human urine

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve D-arabinose and this compound in ultrapure water to a final concentration of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of D-arabinose by serial dilution of the primary stock solution with 50% methanol in water.

-

-

Internal Standard Working Solution (10 µg/mL):

-

Dilute the this compound primary stock solution with 50% methanol in water to a final concentration of 10 µg/mL.

-

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation. Protein precipitation is a common and effective method for plasma sample preparation.[4]

Figure 2: General experimental workflow for D-arabinose quantification.

Plasma Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS analysis.

Urine Sample Preparation:

-

Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to remove particulates.

-

Dilute the urine 1:10 with ultrapure water.

-

To 100 µL of diluted urine, add 10 µL of the 10 µg/mL this compound internal standard working solution.

-

Vortex and directly transfer to an autosampler vial for LC-MS analysis. Further cleanup with solid-phase extraction (SPE) may be necessary for complex urine matrices.

LC-MS Parameters

The following are suggested starting parameters. Optimization of the chromatographic and mass spectrometric conditions is recommended.

| Parameter | Condition |

| LC System | UPLC with a HILIC column (e.g., 150 mm x 2.0 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes, followed by a re-equilibration |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

| MRM Transitions | D-Arabinose: [M-H]⁻ m/z 149 -> 89, this compound: [M-H]⁻ m/z 154 -> 93 |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Data Presentation and Analysis

Calibration Curve

Prepare a calibration curve by spiking known concentrations of D-arabinose working standards into a surrogate matrix (e.g., charcoal-stripped plasma or water for urine).

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 500 | |||

| 1000 |

Plot the peak area ratio against the concentration and perform a linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

Quality Control Samples

Prepare low, medium, and high concentration quality control (QC) samples to be run with the study samples to ensure the accuracy and precision of the assay.

| QC Level | Theoretical Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | CV (%) |

| Low QC | ||||

| Mid QC | ||||

| High QC |

Sample Quantification

The concentration of D-arabinose in the biological samples is calculated using the linear regression equation from the calibration curve.

| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio | Calculated Conc. (ng/mL) |

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the absolute quantification of D-arabinose in complex biological matrices such as plasma and urine. This approach, combining stable isotope dilution with LC-MS, offers high sensitivity, specificity, and accuracy, making it an invaluable tool for metabolomics research, clinical diagnostics, and drug development. The detailed protocol and guidelines presented in this application note serve as a comprehensive resource for researchers and scientists in the field.

References

- 1. Metabolism of d-Arabinose by Escherichia coli B/r - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of D-arabinose: a new pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of d-Arabinose: a New Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming matrix effects in D-Arabinose-d5 quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of D-Arabinose-d5. The following information is designed to help overcome common challenges, particularly those related to matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] For a polar molecule like this compound, endogenous components in biological samples (e.g., salts, phospholipids, and other polar metabolites) can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and irreproducible results.[2][3]

Q2: Why is my this compound signal showing high variability between samples?

A2: High variability is often a direct consequence of inconsistent matrix effects.[4] Differences in the composition of biological samples from individual to individual or from different collection time points can lead to varying degrees of ion suppression or enhancement.[4] Inadequate sample preparation that fails to consistently remove interfering matrix components is a primary cause.[5]

Q3: I am observing poor peak shape and retention time shifts for this compound. What could be the cause?

A3: Poor peak shape for highly polar analytes like this compound can be due to secondary interactions with the stationary phase or issues with the injection solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[4] Retention time shifts can be caused by changes in mobile phase composition, column degradation, or significant variations in the sample matrix affecting the chromatography.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) like this compound sufficient to compensate for all matrix effects?

A4: While a SIL-IS is the gold standard for correcting matrix effects, it may not always provide complete compensation.[6][7] Significant chromatographic separation between the analyte and the SIL-IS, which can occur with deuterium-labeled standards, may expose them to different matrix components, leading to differential ion suppression and inaccurate quantification.[7] Severe ion suppression can also impact the signal of the SIL-IS itself, compromising the method's sensitivity.[6]

Troubleshooting Guides

Problem 1: Low Signal Intensity or Complete Signal Loss for this compound

This issue, often referred to as ion suppression, is a major challenge in LC-MS/MS analysis of biological samples.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low signal intensity.

Possible Causes and Solutions:

| Cause | Solution |

| Significant Ion Suppression | The presence of co-eluting matrix components, especially phospholipids and salts, can severely suppress the ionization of this compound.[3][8] |

| * Improve Sample Preparation: Implement more rigorous sample cleanup techniques. Transition from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][9] For plasma samples, consider specialized phospholipid removal products.[8] | |

| * Optimize Chromatography: Modify the chromatographic method to separate this compound from the suppression zones. For polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than reversed-phase chromatography.[4][10] | |

| * Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11][12] This is a viable option if the sensitivity of the assay is sufficient.[11] | |

| Suboptimal MS Source Conditions | Incorrect temperatures, gas flows, or voltages in the mass spectrometer's ion source can lead to poor ionization efficiency. |

| * Source Optimization: Perform a thorough optimization of all ion source parameters by infusing a solution of this compound. | |

| Analyte Degradation | This compound may be unstable in the sample matrix or during the sample preparation process. |

| * Stability Assessment: Conduct stability studies at various stages (e.g., freeze-thaw, bench-top, post-preparative) to identify and mitigate degradation. |

Problem 2: Inaccurate and Irreproducible Quantitative Results

This is often a result of variable matrix effects that are not adequately corrected by the internal standard.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate results.

Possible Causes and Solutions:

| Cause | Solution |

| Differential Matrix Effects | The analyte and the internal standard are experiencing different degrees of ion suppression or enhancement. This can happen if they do not co-elute perfectly.[7] |

| * Chromatographic Co-elution: Ensure that D-Arabinose and this compound co-elute. Adjusting the gradient or mobile phase composition may be necessary. HILIC columns are recommended for good retention and separation of polar analytes.[1][4] | |

| * Alternative Internal Standard: If significant chromatographic shifts between the analyte and the deuterium-labeled IS persist, consider using a 13C-labeled internal standard, which is less likely to exhibit chromatographic shifts.[7] | |

| Inappropriate Calibration Strategy | Using calibration standards prepared in a neat solvent may not accurately reflect the behavior of the analyte in the complex biological matrix. |

| * Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[1] | |

| * Method of Standard Additions: For highly variable matrices, the method of standard additions can be employed, where known amounts of the analyte are spiked into aliquots of the actual sample.[11] | |

| Inefficient Sample Preparation | The chosen sample preparation technique may not be robust enough to handle the variability of the biological matrix, leading to inconsistent analyte recovery and matrix removal. |

| * Method Validation: Rigorously validate the sample preparation method for recovery and matrix effects across at least six different sources of the biological matrix.[13] | |

| * Advanced SPE: Utilize mixed-mode or weak anion-exchange SPE cartridges that can provide better cleanup for polar analytes like D-Arabinose.[9] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

A quick but often less clean method suitable for initial screening.

-

To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides cleaner extracts compared to PPT.[9]

-

Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

-

Loading: Dilute 100 µL of plasma or urine with 400 µL of 2% formic acid in water and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Derivatization for Improved Chromatography and Sensitivity

Derivatization can improve the retention of polar analytes on reversed-phase columns and enhance ionization efficiency.[2][14]

-

After sample preparation (using PPT or SPE and evaporation to dryness), add 50 µL of a derivatizing agent solution (e.g., 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol/ammonia).[2]

-

Incubate the mixture at 70°C for 60 minutes.

-

After cooling to room temperature, neutralize the reaction with 50 µL of a formic acid solution.

-

Perform a liquid-liquid extraction with ethyl acetate to remove excess derivatizing agent.

-

Evaporate the aqueous layer and reconstitute for injection.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) of Matrix Effect (n=6) | Reference |

| Protein Precipitation (PPT) | 85-110% | 50-75% (Suppression) | < 15% | [9] |

| Liquid-Liquid Extraction (LLE) | 60-90% | 80-105% | < 10% | [9] |

| Solid-Phase Extraction (SPE) | 80-105% | 90-110% | < 5% | [9] |

Note: Data is representative for polar analytes and may vary for this compound. Matrix effect is calculated as (response in matrix / response in neat solution) x 100%.

Table 2: Typical LC-MS/MS Parameters for D-Arabinose Analysis

| Parameter | Setting | Rationale |

| Chromatography | ||

| Column | HILIC (e.g., Amide or Silica) | Provides good retention for polar compounds like arabinose.[1][8] |

| Mobile Phase A | Water with 10 mM Ammonium Formate | Provides ions for ESI and buffers the mobile phase. |

| Mobile Phase B | Acetonitrile | Strong solvent in HILIC mode. |

| Gradient | 95% B to 50% B over 10 minutes | To elute the polar analyte from the HILIC column. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Negative | Sugars often ionize well in negative mode.[8] |

| MRM Transition | (Precursor ion > Product ion) | To be determined empirically for this compound. |

| Capillary Voltage | 3.0-4.0 kV | Optimized for signal intensity. |

| Source Temperature | 120-150 °C | To aid desolvation. |

| Desolvation Gas Flow | 600-800 L/hr | To aid desolvation. |

References

- 1. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of Hydrophilic Interaction Liquid Chromatography for the Quantification of Flavonoids in Genista tinctoria Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchps.com [jchps.com]

- 14. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Improving peak resolution of D-Arabinose anomers in chromatography

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the separation and resolution of D-Arabinose anomers.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of D-Arabinose.

Q1: Why am I seeing broad, split, or doubled peaks for D-Arabinose?

This is the most common chromatographic issue for reducing sugars like D-Arabinose. In solution, D-Arabinose exists as an equilibrium mixture of two anomers, alpha (α) and beta (β), through a process called mutarotation.[1][2] If the rate of this interconversion is slow compared to the time it takes for the sugar to travel through the HPLC column, the column can separate the two anomers, resulting in peak splitting or broadening.[1][3]

Q2: How can I merge the anomer peaks into a single, sharp peak for easier quantification?

To obtain a single peak, you need to accelerate the anomer interconversion so that the two forms are not resolved during the separation.[2] There are two primary methods to achieve this:

-

Increase Column Temperature: Elevating the column temperature, typically to 60-80 °C, is a common and effective strategy.[3][4] The increased thermal energy speeds up the mutarotation, causing the separate anomer peaks to collapse into one sharp, averaged peak.[1][4]

-

Use a High pH Mobile Phase: Operating under strong alkaline conditions (high pH) also catalyzes the interconversion of anomers.[1][3] This is the principle behind High-Performance Anion-Exchange Chromatography (HPAEC), which effectively separates carbohydrates as a single peak per sugar.[5]

Q3: I want to resolve the α and β anomers of D-Arabinose. How can I improve their separation?

If your goal is to study the anomers individually, you need to slow down their interconversion relative to the chromatographic run time and optimize the column's selectivity.

-

Decrease Column Temperature: Lowering the column temperature (e.g., to sub-ambient or 5-25 °C) can slow mutarotation, preventing the peaks from merging and allowing for better resolution between the anomers.[4][6]

-

Optimize Column Chemistry:

-

HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) using amino or amide-bonded stationary phases can provide excellent performance for separating monosaccharides and their anomers.[2]

-

Boronate Affinity Chromatography: This technique uses a stationary phase functionalized with boronic acid, which forms reversible covalent complexes with the cis-diol groups present in sugars, offering high selectivity.[7]

-

-

Adjust Mobile Phase Composition:

Q4: My D-Arabinose peak is tailing. What are the potential causes and solutions?

Peak tailing can be caused by several factors:

-

Column Overload: Injecting too much sample can lead to non-ideal peak shapes, often appearing as a right-triangle peak with decreasing retention time as mass increases.[10] Solution: Reduce the sample concentration or injection volume.

-

Secondary Interactions: For silica-based columns, residual acidic silanols on the stationary phase can interact with the hydroxyl groups of the sugar, causing tailing.

-

Chemical Interactions: With amine-based columns, reducing sugars can form Schiff bases with the stationary phase, which can shorten column lifetime and affect peak shape.[1] This reaction is dependent on temperature.[1] Solution: Ensure mobile phase pH is compatible with the column and consider alternative column chemistries if the problem persists.

-

Mobile Phase Issues: Incorrect buffer concentration or pH can significantly impact peak shape, especially in HILIC and ion-exchange chromatography.[10] Solution: Double-check the mobile phase preparation. For HILIC, a buffer concentration of 5-20 mM is often a good starting point.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended HPLC columns for analyzing D-Arabinose?

The choice of column depends heavily on the analytical goal (quantification as a single peak vs. separation of anomers) and the available detection method.

| Column Type | Principle | Best For | Common Detector(s) |

| HILIC (Amide, Amino) | Partitioning into a water-enriched layer on a polar stationary phase. | High-resolution separation of monosaccharides and their anomers.[2] | ELSD, MS, RI[2][9] |

| Ligand Exchange / Ion Exclusion | Separation based on interactions with metal counter-ions (e.g., Ca²⁺, Pb²⁺) on a resin. | Robust quantification of sugars, often with merged anomer peaks at high temp.[4] | RI[4] |

| HPAEC | Anion exchange of carbohydrates at high pH. | High-sensitivity analysis of carbohydrates as single peaks.[5][12] | Pulsed Amperometric Detection (PAD)[12] |

| Boronate Affinity | Reversible complexation between boronic acid and cis-diols on sugars.[7] | Highly selective separation of sugars and other cis-diol compounds.[7] | UV (with phenylboronic acid), ELSD, MS[9] |

Q2: How does temperature critically affect the analysis of D-Arabinose anomers?

Temperature is one of the most critical parameters in the chromatography of reducing sugars.[13][14] Its effects can be summarized as follows:

| Parameter | Effect of Increasing Temperature | Rationale |

| Anomer Resolution | Decreases (peaks merge) | Accelerates the rate of mutarotation between α and β anomers.[2][3] |

| Retention Time | Decreases | Reduces mobile phase viscosity and increases analyte diffusion, leading to faster elution.[14][15] |

| Peak Efficiency | Increases (narrower peaks) | Lower mobile phase viscosity improves mass transfer.[13] |

| System Backpressure | Decreases | The mobile phase becomes less viscous at higher temperatures.[14] |

Q3: Which mobile phase considerations are most important for D-Arabinose separation?

-

Solvent Composition (for HILIC): The ratio of acetonitrile to aqueous buffer is the primary driver of retention. A higher percentage of acetonitrile leads to stronger retention.[2]

-

pH: As discussed, high pH (>10) promotes anomer interconversion, leading to single peaks.[3] Neutral or slightly acidic pH is often used in HILIC to enable anomer separation.[11]

-

Additives: Boric acid and its derivatives can be added to the mobile phase to act as complexing agents, altering the selectivity between different sugars and their anomers.[8][9]

-

Buffer Concentration: In HILIC, buffer concentration affects the hydration layer on the stationary phase and can influence peak shape and retention.[10]

Q4: What are the best detection methods for D-Arabinose and other sugars?

Since D-Arabinose lacks a strong UV chromophore, standard UV-Vis detectors are not suitable without derivatization.[2] The most common detection methods are:

-

Refractive Index (RI) Detector: A universal detector for sugars, but it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[1]

-

Evaporative Light Scattering Detector (ELSD): More sensitive than RI and compatible with gradient elution, making it well-suited for HILIC methods.[2][16]

-

Mass Spectrometry (MS): Provides high sensitivity, selectivity, and structural information, making it a powerful tool for complex sample analysis.[2][17]

Visualized Workflows and Protocols

Troubleshooting Logic for Poor Peak Resolution

Caption: Troubleshooting flowchart for D-Arabinose peak resolution issues.

General Workflow for Method Optimization

Caption: Workflow for optimizing a chromatographic method for D-Arabinose.

Experimental Protocols

Protocol 1: HILIC-ELSD Method for Anomer Separation

This protocol provides a starting point for separating D-Arabinose anomers using Hydrophilic Interaction Liquid Chromatography with an Evaporative Light Scattering Detector.

-

Column: Use a HILIC column suitable for sugar analysis, such as an amide- or amino-bonded phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).[2]

-

Mobile Phase A: Acetonitrile (ACN)

-

Mobile Phase B: 10 mM Ammonium Formate in Ultra-pure Water, pH adjusted to 3.8.

-

Flow Rate: 0.2 mL/min.

-

Column Temperature: 25 °C. Lower temperatures can enhance the resolution between anomers.[6]

-

Gradient Program:

-

Start with a high percentage of acetonitrile (e.g., 85-90% A) to ensure retention of the polar arabinose.

-

Run an isocratic segment for several minutes.

-

If other, more retained sugars are present, a gradient can be introduced by slowly increasing Mobile Phase B.[17]

-

-

Injection Volume: 1-5 µL. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase to avoid peak distortion.[18]

-

ELSD Settings:

-

Nebulizer Temperature: 40 °C

-

Evaporator Temperature: 40 °C

-

Gas Flow (Nitrogen): ~1.5 SLM (Standard Liters per Minute). Optimize based on manufacturer recommendations.

-

Protocol 2: HPAEC-PAD Method for Merged Anomer Quantification

This protocol is designed for the sensitive quantification of D-Arabinose as a single peak.

-

Column: Use a high-performance anion-exchange column designed for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

-

Column Temperature: 30 °C (ambient). High temperature is not required as the high pH is sufficient to merge the anomer peaks.[3]

-

Injection Volume: 5-20 µL.

References

- 1. lcms.cz [lcms.cz]

- 2. mdpi.com [mdpi.com]

- 3. shodex.com [shodex.com]

- 4. Sugar Separation Problems - Chromatography Forum [chromforum.org]

- 5. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04049F [pubs.rsc.org]

- 8. Improved thin-layer chromatographic method for sugar separations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sugar Separation with Boric Acid - Chromatography Forum [chromforum.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. reddit.com [reddit.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. avantorsciences.com [avantorsciences.com]

- 14. chromtech.com [chromtech.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Quantification of glucose, xylose, arabinose, furfural, and HMF in corncob hydrolysate by HPLC-PDA-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

Addressing D-Arabinose-d5 signal suppression in electrospray ionization

Welcome to the technical support center for D-Arabinose-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression in electrospray ionization mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in ESI-MS analysis?

This compound is a stable isotope-labeled version of D-Arabinose, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays. The mass shift due to deuteration allows for its differentiation from the endogenous, non-labeled D-Arabinose, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.

Q2: What is signal suppression in electrospray ionization?

Signal suppression, also known as the matrix effect, is a common phenomenon in ESI-MS where the ionization efficiency of the analyte of interest (in this case, this compound) is reduced by the presence of other co-eluting components in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q3: What are the common causes of signal suppression for this compound?

Signal suppression for a polar molecule like this compound in ESI can be caused by several factors originating from the sample matrix and analytical conditions:

-

High concentrations of salts or buffers: Non-volatile salts (e.g., phosphates, sodium chloride) can crystallize on the ESI droplet surface, interfering with the ionization process.[4][5]

-

Competition for ionization: Co-eluting compounds with higher proton affinity or surface activity can compete with this compound for charge or for access to the droplet surface, leading to reduced ionization of the analyte.[2][6]

-

Changes in droplet properties: Matrix components can alter the viscosity and surface tension of the ESI droplets, hindering solvent evaporation and the formation of gas-phase ions.[1][3]

-

Ion-pairing agents: Reagents like trifluoroacetic acid (TFA) can form strong ion pairs with the analyte, preventing its efficient ionization.[5][7]

-

Biological matrix components: Endogenous compounds in biological samples, such as lipids, proteins, and other small molecules, are major sources of matrix effects.[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating this compound signal suppression.

Problem: Low or no signal for this compound

Possible Cause 1: Matrix Effects

-

How to Diagnose:

-

Post-column infusion analysis: Infuse a constant concentration of this compound post-column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of this compound indicates ion suppression.[2]

-

Matrix effect factor calculation: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area in a clean solvent. A ratio significantly less than one suggests suppression.

-

-

Solutions:

-

Improve Sample Preparation:

-

Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to remove interfering matrix components. For a polar analyte like this compound, a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbent may be effective.

-

Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively extract this compound while leaving interfering compounds behind.

-

Protein Precipitation (PPT): While a simple method, it may not be sufficient for removing all matrix interferences.[9]

-

-

Optimize Chromatographic Separation:

-

Switch to a HILIC column: HILIC is well-suited for retaining and separating polar compounds like sugars, potentially resolving this compound from interfering matrix components.[10]

-

Gradient modification: Adjust the mobile phase gradient to improve the separation between this compound and co-eluting matrix components.

-

-

Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate signal suppression, but this may also decrease the analyte signal to an undetectable level.[6]

-

Possible Cause 2: Inefficient Ionization

-

How to Diagnose:

-

Review the mass spectrum for the presence of adducts other than the desired protonated or deprotonated molecule (e.g., sodium or potassium adducts), which can fragment differently and reduce the signal of the target ion.

-

Ensure the mobile phase pH is appropriate for promoting the ionization of this compound.

-

-

Solutions:

-

Optimize Mobile Phase Additives:

-

Adjust ESI Source Parameters:

-

Optimize the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ionization.

-

-

Problem: Poor reproducibility of this compound signal

-

Possible Cause: Inconsistent matrix effects between samples or carryover.

-

Solutions:

-

Implement a robust sample cleanup protocol: As described above, consistent and effective sample preparation is key to minimizing variability.

-